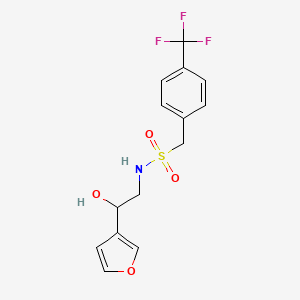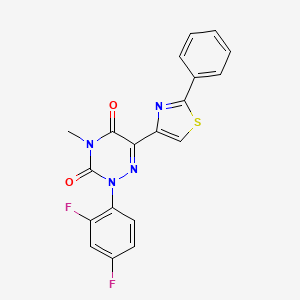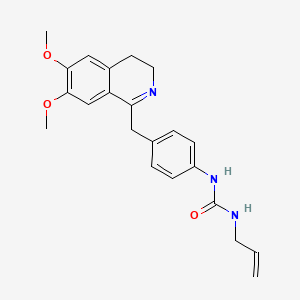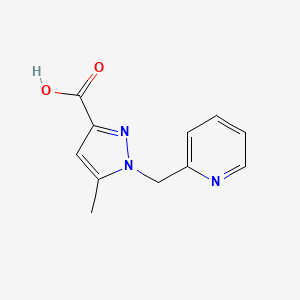
(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” is a chemical compound with the molecular formula C12H14N2O・HCl . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight is 238.72.科学的研究の応用
Fluorescent Dyes for Biotechnology and Material Sciences
Stable organoboron complexes, including derivatives of isoindolin-1-one, have been synthesized and evaluated for their applications as fluorescent dyes. These novel dyes demonstrate broad and intense absorption and emission bands in solution, along with high fluorescence quantum yields. Their larger Stokes shifts and higher photostability in comparison to classical BODIPYs suggest potential applications in biotechnology and material sciences, highlighting the versatility of isoindolin-1-one derivatives in developing new fluorescent probes (Gao et al., 2014).
Antiproliferative Activity in Cancer Research
Novel derivatives of isoindoline, specifically substituted 1-iminoisoindoline derivatives, have been synthesized and their structures thoroughly characterized. These compounds were evaluated for their antiproliferative activity in vitro, with some derivatives showing selective effects on specific cancer cell lines. This research underscores the potential of isoindolin-1-one derivatives in cancer therapy, providing insights into their mechanism of action and structural requirements for antiproliferative activity (Sović et al., 2011).
Neuropharmacological Applications
Research into the neuropharmacological applications of isoindolin-1-one derivatives has led to the development of novel radiopharmaceuticals for PET imaging of neurofibrillary tangles, a hallmark of Alzheimer's disease. For example, fluorine-18 labelled derivatives have been synthesized for detecting aggregated tau protein, demonstrating the potential of these compounds in neuroimaging and the diagnosis of neurodegenerative diseases (Collier et al., 2017).
Synthetic Methodology and Chemical Reactivity
The synthesis of pyrrolidinones and isoindolinones through cobalt-catalyzed cyclization of aliphatic amides and terminal alkynes has been explored, showcasing the reactivity and synthetic utility of the isoindolin-1-one framework. This research not only advances the methodologies for constructing complex heterocyclic structures but also highlights the potential applications of these compounds in medicinal chemistry and drug design (Zhang et al., 2015).
Anticonvulsant Agents
Isoindolin-1-one derivatives have also been evaluated for their anticonvulsant properties. New derivatives were synthesized and tested in various seizure models, with some compounds showing promising anticonvulsant activity. This highlights the therapeutic potential of these compounds in the treatment of epilepsy and related neurological disorders (Ghabbour et al., 2015).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .
特性
IUPAC Name |
7-fluoro-2-[(3S)-pyrrolidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-10-3-1-2-8-7-15(12(16)11(8)10)9-4-5-14-6-9;/h1-3,9,14H,4-7H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVURYUNLMVVKGE-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N2CC3=C(C2=O)C(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2772759.png)
![N-(1-Cyanocyclohexyl)-2-[2-(4-hydroxyoxan-3-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2772760.png)



![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine](/img/structure/B2772767.png)


![2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2772770.png)
![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-cyclohexyl-N-methylbenzenesulfonamide](/img/structure/B2772771.png)



